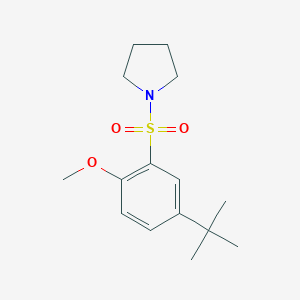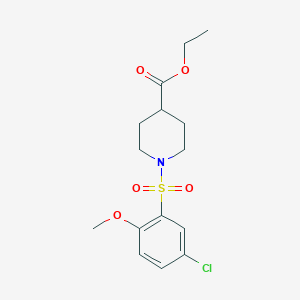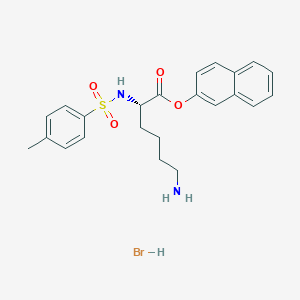
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, also known as CDPSB, is a chemical compound that has gained significant attention in scientific research. CDPSB is a benzotriazole derivative that has been synthesized for its potential use in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Anticancer Activity and VEGFR-2 Inhibition
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole derivatives have been studied for their anticancer properties. A notable study by Ghorab et al. (2016) synthesized novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. Importantly, some derivatives showed promising activity as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, more active than the reference drug dasatinib (Ghorab, M. et al., 2016).
Synthesis of Fluorescent Molecular Probes
Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes incorporating a dimethylamino group and a sulfonyl group, similar in structure to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole. These compounds exhibit strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes for studying various biological events and processes (Diwu, Z. et al., 1997).
Antimicrobial and Analgesic Activities
Barbuceanu et al. (2013) synthesized triazoles and thiadiazoles derived from 4-(4-chlorophenylsulfonyl)benzoic acid, showing antimicrobial and analgesic activities. These compounds were evaluated against various bacterial and fungal strains, with some showing promising results. Particularly, certain triazoles and thiadiazoles exhibited high analgesic activity (Barbuceanu, Ș.-F. et al., 2013).
Antifungal and Antibacterial Agents
Ezabadi et al. (2008) explored sulfonamide-1,2,4-triazole derivatives as potential antifungal and antibacterial agents. These compounds demonstrated significant antifungal activity against micromycetes, surpassing a commercial fungicide. Additionally, they exhibited notable antibacterial activity, comparable to commercial agents like streptomycin (Ezabadi, I. R. et al., 2008).
Antitumor Activity
Mortimer et al. (2006) reported on a series of 2-phenylbenzothiazoles, including derivatives similar to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, showing potent antitumor properties. These compounds, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, displayed potent antiproliferative activity against various cancer cell lines (Mortimer, C. G. et al., 2006).
Propriétés
Nom du produit |
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole |
|---|---|
Formule moléculaire |
C14H12ClN3O4S |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O4S/c1-21-12-8-14(13(22-2)7-9(12)15)23(19,20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3 |
Clé InChI |
OYAORDJKGQUPNL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
SMILES canonique |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)



